molecular formula C10H11ClO3 B15245875 (S)-3-(3-Chlorophenoxy)butanoic acid

(S)-3-(3-Chlorophenoxy)butanoic acid

Cat. No.: B15245875
M. Wt: 214.64 g/mol
InChI Key: AHQBODRAYUTJOX-ZETCQYMHSA-N
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Description

(S)-3-(3-Chlorophenoxy)butanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a chlorophenyl group attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Chlorophenoxy)butanoic acid typically involves the reaction of 3-chlorophenol with butanoic acid derivatives. One common method is the esterification of 3-chlorophenol with butanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Chlorophenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted phenoxybutanoic acid derivatives.

Scientific Research Applications

(S)-3-(3-Chlorophenoxy)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(3-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets. The chlorophenyl group can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)propanoic acid
  • 4-(3-Chlorophenoxy)butanoic acid
  • 3-(4-Chlorophenoxy)butanoic acid

Uniqueness

(S)-3-(3-Chlorophenoxy)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the (S)-enantiomer can influence its interaction with biological targets, potentially leading to different pharmacological effects compared to its analogs.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

(3S)-3-(3-chlorophenoxy)butanoic acid

InChI

InChI=1S/C10H11ClO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

AHQBODRAYUTJOX-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)OC1=CC(=CC=C1)Cl

Canonical SMILES

CC(CC(=O)O)OC1=CC(=CC=C1)Cl

Origin of Product

United States

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